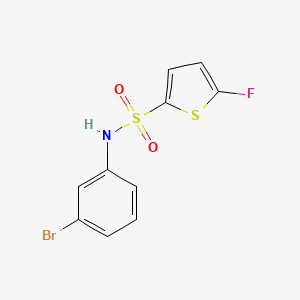
1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is a complex organic compound with a unique structure that includes a bromothiophene moiety and multiple pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene is then subjected to sulfonylation reactions to introduce the sulfonyl group. The final step involves the formation of the pyrazole rings through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反应分析
Types of Reactions
1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as amines or ethers .
科学研究应用
1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets. The bromothiophene moiety and pyrazole rings can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate signaling pathways or inhibit specific enzymes .
相似化合物的比较
Similar Compounds
1-[(5-bromothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid: This compound shares the bromothiophene moiety but has a different overall structure.
4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Another compound with a bromothiophene moiety, used in the synthesis of polymer semiconductors.
Uniqueness
1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is unique due to its combination of bromothiophene and multiple pyrazole rings, which confer distinct chemical and biological properties.
属性
分子式 |
C17H17BrN6O2S2 |
|---|---|
分子量 |
481.4 g/mol |
IUPAC 名称 |
1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C17H17BrN6O2S2/c1-10-12(8-22(3)19-10)14-7-15(13-9-23(4)20-11(13)2)24(21-14)28(25,26)17-6-5-16(18)27-17/h5-9H,1-4H3 |
InChI 键 |
YSZKBWDEUWPJLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1C2=CC(=NN2S(=O)(=O)C3=CC=C(S3)Br)C4=CN(N=C4C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-ethyl-1H-pyrazol-5-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925792.png)
![6-cyclopropyl-N-ethyl-N-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925796.png)

![N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B14925813.png)
![N-(2,5-dimethylphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925816.png)
![1-ethyl-6-phenyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925825.png)
![1-(4-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B14925829.png)
![N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925842.png)
![(5Z)-5-{3-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14925845.png)
![Ethyl 2-({[(4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14925851.png)
![4-cyclopropyl-6-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B14925857.png)

![4-chloro-1-(4-chlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B14925863.png)
